molecular formula C6H14O6 B12406620 Dulcite-13C-2

Dulcite-13C-2

Cat. No.: B12406620
M. Wt: 183.16 g/mol
InChI Key: FBPFZTCFMRRESA-OVKYCBFESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dulcite-13C-2 is synthesized by incorporating the carbon-13 isotope into the dulcite molecule. The specific synthetic routes and reaction conditions for this process are not widely detailed in the available literature. it generally involves the reduction of galactose or its derivatives using carbon-13 labeled reagents .

Industrial Production Methods

The industrial production of this compound is not extensively documented. It is typically produced in specialized laboratories that focus on the synthesis of isotope-labeled compounds for research purposes .

Chemical Reactions Analysis

Types of Reactions

Dulcite-13C-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield galactaric acid, while reduction can produce simpler polyols .

Mechanism of Action

The mechanism of action of Dulcite-13C-2 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the metabolic fate of sugars and their derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dulcite-13C-2 is unique due to its carbon-13 labeling, which makes it particularly valuable for research applications that require precise tracking of carbon atoms. This distinguishes it from other similar compounds like sorbitol and mannitol, which do not have isotope labeling .

Properties

Molecular Formula

C6H14O6

Molecular Weight

183.16 g/mol

IUPAC Name

(2R,3S,4R,5S)-(413C)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i5+1/m0/s1

InChI Key

FBPFZTCFMRRESA-OVKYCBFESA-N

Isomeric SMILES

C([C@H]([C@@H]([13C@@H]([C@H](CO)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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